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3-(5-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-3-yl)aniline

Catalog No.
S13316485
CAS No.
M.F
C16H13N3O2
M. Wt
279.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(5-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-3-yl)an...

Product Name

3-(5-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-3-yl)aniline

IUPAC Name

3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]aniline

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

InChI

InChI=1S/C16H13N3O2/c17-12-3-1-2-10(6-12)13-8-14(19-18-13)11-4-5-15-16(7-11)21-9-20-15/h1-8H,9,17H2,(H,18,19)

InChI Key

VSGHSCFWMLREIP-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NN3)C4=CC(=CC=C4)N

3-(5-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-3-yl)aniline is a chemical compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety and a pyrazole ring. The molecular formula of this compound is C16H13N3O2C_{16}H_{13}N_{3}O_{2}, and it has a molecular weight of approximately 279.29 g/mol. The structure can be represented by the following SMILES notation: Nc1cccc(c1)c1n[nH]c(c1)c1ccc2c(c1)OCO2 . This compound is notable for its potential applications in medicinal chemistry due to the presence of both aromatic and heterocyclic components.

The reactivity of 3-(5-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-3-yl)aniline can be attributed to its functional groups. The aniline part of the molecule can participate in electrophilic aromatic substitution reactions, while the pyrazole ring can undergo various transformations such as oxidation or substitution at the nitrogen atom. Additionally, the benzo[d][1,3]dioxole moiety may engage in reactions typical of aromatic compounds, including nucleophilic substitutions and cycloadditions.

The synthesis of 3-(5-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-3-yl)aniline typically involves multi-step organic synthesis techniques. A common approach includes:

  • Formation of Pyrazole Ring: Starting from appropriate hydrazine derivatives and α,β-unsaturated carbonyl compounds.
  • Introduction of Benzo[d][1,3]dioxole Moiety: This can be achieved through coupling reactions involving benzo[d][1,3]dioxole derivatives.
  • Aniline Coupling: The final step involves coupling the pyrazole derivative with an aniline compound under acidic or basic conditions.

These methods may vary depending on the specific substituents required on the pyrazole and aniline rings.

Due to its unique structure, 3-(5-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-3-yl)aniline holds promise in various applications:

  • Pharmaceutical Development: As a lead compound for developing new antibacterial or anti-inflammatory drugs.
  • Material Science: Potential use in creating novel materials due to its unique electronic properties.

Interaction studies involving 3-(5-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-3-yl)aniline are crucial for understanding its pharmacodynamics and pharmacokinetics. Preliminary studies on structurally similar compounds suggest that interactions with biological targets such as enzymes or receptors could be evaluated using techniques like molecular docking or binding affinity assays. This would help elucidate its mechanism of action and potential side effects.

Several compounds share structural similarities with 3-(5-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-3-yl)aniline. Here are some notable examples:

Compound NameStructureKey Features
4-(Benzo[d][1,3]dioxol-5-yl)-3-phenyl-1H-pyrazol-5-amineStructureContains a phenyl substituent; potential for similar biological activity .
5-(Benzo[d][1,3]dioxol-5-yl)-4-methylpyrazoleStructureExhibits different methyl substitution; studied for antibacterial properties .
4-Chlorophenyl derivative of pyrazoleStructureContains halogen substitution; known for enhanced biological activity .

Uniqueness: The distinct combination of aniline and pyrazole with the benzo[d][1,3]dioxole moiety sets 3-(5-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-3-yl)aniline apart from these compounds. Its potential for diverse biological activities makes it a candidate for further research in medicinal chemistry.

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

279.100776666 g/mol

Monoisotopic Mass

279.100776666 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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